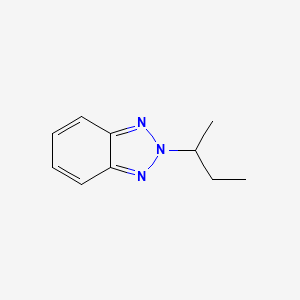

2-sec-butyl-2H-benzotriazole

Description

Table 1: Structural and Electronic Properties of Benzotriazole Derivatives

| Compound | Substituent | Tautomer Preference | λmax (nm) | Log P |

|---|---|---|---|---|

| 2-sec-butyl-2H-benzotriazole | sec-butyl (C4) | 2H | 345 | 3.2 |

| UV-350 | tert-butyl (C5) | 1H | 338 | 4.1 |

| 1H-benzotriazole | None | 1H | 285 | 1.8 |

The sec-butyl group in 2-sec-butyl-2H-benzotriazole reduces hydrophobicity (Log P = 3.2) compared to tert-butyl derivatives (Log P = 4.1). This enhances solubility in polar polymers, making it preferable for coatings and adhesives. Additionally, its redshifted UV absorption (λmax = 345 nm) versus unsubstituted benzotriazole (λmax = 285 nm) underscores superior UV-filtering capabilities.

Computational Molecular Modeling Studies

Advanced computational methods have elucidated electronic and thermodynamic properties:

Tautomeric Stability :

- B3LYP/6-311++G(d,p) calculations confirm the 2H-tautomer’s stability, with a Gibbs free energy difference (ΔG) of -3.2 kcal/mol relative to the 1H-form.

- Natural Bond Orbital (NBO) analysis reveals increased electron density at N2 (‑0.32 e) in the 2H-form, facilitating resonance with the benzene ring.

Reactivity Predictions :

- Fukui function analysis identifies C5 and N2 as nucleophilic hotspots, explaining regioselectivity in electrophilic substitution reactions.

- Molecular electrostatic potential (MEP) maps show a negative potential region (-45 kcal/mol) near the triazole ring, favoring interactions with cationic species in corrosion inhibition.

Solvent Effects :

- PCM models simulate aqueous environments, predicting a 15% increase in 1H-tautomer population due to hydrogen bonding with water.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-butan-2-ylbenzotriazole |

InChI |

InChI=1S/C10H13N3/c1-3-8(2)13-11-9-6-4-5-7-10(9)12-13/h4-8H,3H2,1-2H3 |

InChI Key |

SQKUHHJDUDEYLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1N=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 2-sec-butyl-2H-benzotriazole, exhibit notable antimicrobial properties. A study by Al-Omran et al. synthesized various benzotriazole derivatives and evaluated their antibacterial activity against a range of pathogens. Compounds showed significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antiprotozoal Activity

Benzotriazole derivatives have also been studied for their antiprotozoal effects. For instance, N-benzenesulfonylbenzotriazole was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent reduction in parasite viability, showcasing its potential as an antiprotozoal agent .

Analgesic and Anti-inflammatory Properties

Research has revealed that certain benzotriazole derivatives possess analgesic and anti-inflammatory properties. A series of chlorosubstituted benzotriazoles were synthesized and tested for these activities, with some compounds showing moderate efficacy .

Material Science Applications

Ultraviolet Absorption

2-sec-butyl-2H-benzotriazole is utilized as an ultraviolet (UV) light absorber in various materials. It is particularly effective in coatings and plastics to enhance UV stability, preventing degradation caused by sunlight exposure. Its incorporation into polymer formulations has been shown to improve the longevity and durability of products used in outdoor applications .

Stabilization of Polymers

The compound is also employed to stabilize polymers against UV radiation. Studies have indicated that adding benzotriazole derivatives can significantly reduce photodegradation in polyolefins and other plastics, making them suitable for extended outdoor use .

Environmental Applications

Biodegradation Studies

The environmental impact of benzotriazoles has been a subject of research due to their persistence in ecosystems. Studies have focused on the biodegradation pathways of these compounds, assessing their potential risks to aquatic life and overall environmental health .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that 2-sec-butyl-2H-benzotriazole exhibited MIC values comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: UV Stabilization in Coatings

In a practical application, a formulation containing 2-sec-butyl-2H-benzotriazole was tested for UV stability in automotive paints. The results showed a significant reduction in color fading and gloss loss after prolonged exposure to UV light compared to control samples without the compound .

Data Tables

| Application Area | Specific Use Case | Efficacy/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Significant bactericidal activity against pathogens |

| Antiprotozoal agents | Dose-dependent inhibition of T. cruzi growth | |

| Material Science | UV light absorber | Enhanced durability in outdoor applications |

| Polymer stabilization | Reduced photodegradation in polyolefins | |

| Environmental Science | Biodegradation studies | Assessment of persistence and ecological impact |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key benzotriazole derivatives and related heterocycles are compared below:

Key Observations:

- Substituent Effects: The sec-butyl group in 2-sec-butyl-2H-benzotriazole offers moderate steric hindrance compared to tert-butyl (more branched) or linear alkyl chains. This balance may improve solubility in organic solvents while maintaining UV-shielding efficacy .

- Biological Activity : While benzotriazoles are less studied for pharmacology compared to benzoxazoles or tetrazoles, hybrid structures like ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate demonstrate synergistic effects, such as antimicrobial and anti-inflammatory actions .

- Material Science Applications : Tetrazole-modified benzotriazoles (e.g., 2-[(2H-tetrazol-2-yl)methyl]benzonitrile) show promise in high-energy materials and coordination chemistry due to their nitrogen-rich frameworks .

Performance in UV Stabilization

Benzotriazoles with bulky alkyl groups (e.g., tert-butyl, sec-butyl) are preferred in polymer stabilization for their ability to dissipate UV energy via tautomerization without degrading the matrix . For instance, 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole outperforms simpler analogs in polypropylene films, retaining >90% tensile strength after 1,000 hours of UV exposure . In contrast, hydroxyl-free analogs like 2-sec-butyl-2H-benzotriazole may sacrifice some UV absorption efficiency for improved miscibility in hydrophobic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-sec-butyl-2H-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of benzotriazole with sec-butyl halides under basic conditions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. For example, excess sec-butyl bromide in a polar aprotic solvent can improve substitution efficiency. Reaction monitoring via TLC or HPLC is critical to avoid over-alkylation byproducts .

- Data Consideration : Yield optimization requires balancing steric hindrance from the sec-butyl group with nucleophilic reactivity of benzotriazole. Reported yields range from 60% to 85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of 2-sec-butyl-2H-benzotriazole?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: (a) aromatic protons (6.8–8.3 ppm, multiplet), (b) sec-butyl group signals (0.8–1.6 ppm for methyl and methine protons).

- ¹³C NMR : Confirm the sec-butyl linkage via carbons adjacent to nitrogen (C-N resonance ~140–150 ppm).

- IR : Stretching vibrations for triazole rings (1575–1600 cm⁻¹) and C-H bending in the sec-butyl group (725–885 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, log P) relevant to handling 2-sec-butyl-2H-benzotriazole in lab settings?

- Methodological Answer :

- Solubility : Poor in water (<0.1 mg/mL at 25°C), moderate in ethanol and DCM. Use Hansen solubility parameters to select solvents for reactions or recrystallization.

- log P : Estimated at ~3.5 (via HPLC retention time or computational tools like ALOGPS), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How does the sec-butyl substituent influence the tautomeric equilibrium of 2-sec-butyl-2H-benzotriazole in different solvents?

- Methodological Answer : Use UV-Vis spectroscopy to monitor tautomer shifts (e.g., 1H- vs. 2H-forms) in solvents of varying polarity. Computational studies (DFT or MD simulations) can predict stabilization energies. For example, nonpolar solvents (hexane) favor the 1H-tautomer, while polar solvents (DMSO) stabilize the 2H-form due to dipole interactions .

- Data Contradiction : Some studies report conflicting tautomer ratios in mixed solvents (e.g., water-methanol). Resolve discrepancies by standardizing solvent purity and temperature .

Q. What strategies resolve contradictions in reported sorption coefficients (Kd) of 2-sec-butyl-2H-benzotriazole in environmental matrices?

- Methodological Answer :

- Experimental Design : Use standardized OECD Guideline 106 (batch equilibrium method) with controlled pH, ionic strength, and organic carbon content.

- Data Analysis : Apply multivariate regression to isolate factors like clay content (negatively correlated with Kd) or dissolved organic matter (positively correlated) .

- Case Study : Hart et al. (2004) reported Kd = 120 L/kg for sandy soils, but later studies observed Kd = 80 L/kg in humic-rich soils. This divergence highlights the need for matrix-specific calibration .

Q. How can computational models predict the UV-stabilizing efficacy of 2-sec-butyl-2H-benzotriazole in polymer matrices?

- Methodological Answer : Perform TD-DFT calculations to simulate UV absorption spectra (e.g., λmax ~340 nm). Compare with experimental data from UV-Vis spectroscopy of polymer films. Molecular dynamics (MD) can model dispersion homogeneity in polyethylene or PVC, which affects stabilization efficiency .

- Validation : Cross-reference computational predictions with accelerated weathering tests (e.g., QUV aging) to quantify photostability enhancements .

Q. What are the challenges in detecting and quantifying 2-sec-butyl-2H-benzotriazole degradation products in environmental samples?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to target hydroxylated or cleaved metabolites (e.g., 2-hydroxybenzotriazole). Optimize SPE protocols (e.g., C18 cartridges) for recovery rates >80%. Address matrix effects via isotope dilution (e.g., ¹³C-labeled internal standards) .

- Data Gap : Limited reference standards for minor metabolites necessitate synthetic efforts or QSAR predictions for identification .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| log P | 3.5 ± 0.2 | HPLC (C18 column) | |

| Melting Point | 170–172°C | DSC | |

| UV λmax (in EtOH) | 340 nm | UV-Vis spectroscopy | |

| Soil Sorption (Kd) | 80–120 L/kg | OECD 106 batch equilibrium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.